Dracoflavan A

Description

Properties

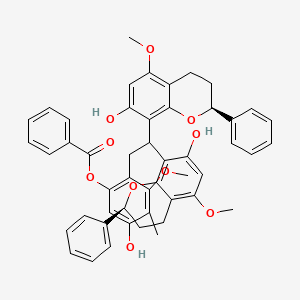

IUPAC Name |

[2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H46O10/c1-28-36(50)25-43(59-49(53)31-18-12-7-13-19-31)34(46(28)56-4)24-35(44-37(51)26-41(54-2)32-20-22-39(57-47(32)44)29-14-8-5-9-15-29)45-38(52)27-42(55-3)33-21-23-40(58-48(33)45)30-16-10-6-11-17-30/h5-19,25-27,35,39-40,50-52H,20-24H2,1-4H3/t39-,40-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQIJACLUQIMIE-ZAQUEYBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CCC(O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CCC(O7)C8=CC=CC=C8)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1O)OC(=O)C2=CC=CC=C2)CC(C3=C4C(=C(C=C3O)OC)CC[C@H](O4)C5=CC=CC=C5)C6=C7C(=C(C=C6O)OC)CC[C@H](O7)C8=CC=CC=C8)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H46O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery and Origin of Dracoflavan A: A Technical Whitepaper

Botanical Grounding and Ethnomedicinal Context

The development of modern therapeutics often begins with the rigorous chemical deconstruction of traditional ethnomedicines. Dracoflavan A traces its origin to "Dragon's blood" (Sanguis Draconis), a deep-red, resinous exudate primarily secreted by the fruits of the rattan palm Daemonorops draco, which is endemic to Southeast Asia[1][2].

Historically, this resin has been utilized across various ancient civilizations—including traditional Chinese and indigenous Indonesian medicine—as a potent hemostatic, anti-inflammatory, and antimicrobial agent for wound healing and the treatment of blood stasis[2][3]. However, the raw resin is a highly complex matrix of chalcone polymers, resin terpenoid acids, and monomeric to oligomeric flavonoids[2][3]. The pharmacological efficacy of Dragon's blood is largely attributed to its unique flavonoid profile, which necessitated advanced chromatographic techniques to isolate and identify its active macromolecular constituents, ultimately leading to the discovery of Dracoflavan A[3][4].

The 1990 Discovery and Structural Elucidation

The critical breakthrough in the chemical profiling of Daemonorops draco occurred in 1990, when researchers Alberto Arnone, Gianluca Nasini, and Lucio Merlini successfully isolated a previously unknown flavonoid complex from the resin[4]. Published in the Journal of the Chemical Society, Perkin Transactions 1, their work detailed the discovery of Dracoflavan A , classifying it as a novel secotriflavanoid.

From a structural biology perspective, Dracoflavan A (C₄₉H₄₆O₁₀) is highly unusual. Unlike standard monomeric flavans or simple B-type proanthocyanidins, it is a complex oligomer featuring two distinct flavan nuclei[4]. The absolute configuration and the nature of the secotriflavanoid linkage were established through exhaustive chemical degradation and advanced 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[4]. This discovery provided crucial insight into the biogenetic pathways of the plant, suggesting that Dracoflavan A acts as a biogenetic intermediate in the oligomerization process that gives the resin its characteristic red pigmentation and potent biological activity[4][5].

Self-Validating Extraction and Isolation Protocol

To study complex secotriflavanoids like Dracoflavan A, researchers must employ an extraction protocol that prevents the degradation of delicate flavonoid linkages while effectively penetrating the dense, hydrophobic resin matrix. The following step-by-step methodology represents a self-validating system, combining targeted solvent extraction with immediate mass-spectrometric structural confirmation[3].

Step-by-Step Methodology

-

Matrix Disruption and Pulverization:

-

Procedure: Cryogenically mill or pulverize raw Daemonorops draco resin to a fine 60-mesh powder[3].

-

Causality: The resin is highly hydrophobic and solid at room temperature. Pulverization maximizes the surface area, which is critical for the subsequent solvent penetration and mass transfer of the embedded polyphenols.

-

-

Exhaustive Primary Extraction (Cavitation-Assisted):

-

Procedure: Suspend 100 g of the pulverized resin in absolute methanol (or a methanol-chloroform mixture). Subject the suspension to ultrasonic cavitation for 30 minutes, repeating the cycle twice[3].

-

Causality: Absolute methanol is selected because its polarity perfectly matches the semi-polar nature of complex flavonoids. Sonication induces acoustic cavitation, which physically disrupts the resinous hydrogen-bonding network without the thermal degradation associated with prolonged refluxing[3].

-

-

Liquid-Liquid Partitioning (Fractionation):

-

Procedure: Concentrate the methanolic extract under reduced pressure, disperse it in distilled water, and partition sequentially with petroleum ether, chloroform, and ethyl acetate[4][5].

-

Causality: This step separates the compounds by dielectric constant. Petroleum ether removes non-polar volatile oils and terpenoids. Chloroform and ethyl acetate selectively partition the semi-polar flavan derivatives (including Dracoflavans B, C, D, and the secotriflavanoid Dracoflavan A) away from highly polar tannins and glycosides[4][5].

-

-

Gradient Silica Gel Chromatography:

-

Procedure: Load the concentrated chloroform/ethyl acetate fraction onto a silica gel column. Elute using a carefully controlled gradient of petroleum ether to ethyl acetate (e.g., 100:1 to 0:100)[6].

-

Causality: The gradient elution progressively increases the mobile phase polarity. Monomeric flavans elute first, while the higher molecular weight, sterically hindered secotriflavanoids like Dracoflavan A elute in the later, more polar fractions[6].

-

-

Structural Validation via UPLC-PAD-MS & NMR:

-

Procedure: Analyze the purified fractions using Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry (UPLC-PAD-MS). Confirm the absolute stereochemistry using 1H, 13C, COSY, and HMBC NMR[3][4].

-

Causality: This is the critical self-validation step. UPLC-MS confirms the exact molecular mass and characteristic fragmentation patterns (e.g., the loss of C₈H₈ [-104 Da] typical of flavans), ensuring the isolated compound is indeed the intact Dracoflavan A and not an artifact of the extraction process[3].

-

Caption: Workflow for the extraction and isolation of Dracoflavan A from resin.

Pharmacological Profiling & Mechanistic Pathways

The therapeutic value of Dracoflavan A and its structural analogs lies in their multi-target pharmacological mechanisms. Research into the flavan derivatives of Daemonorops draco has demonstrated significant protective effects on endothelial cells, robust anti-inflammatory responses, and antimicrobial capabilities[7][8].

Mechanistically, these complex flavonoids operate by modulating intracellular signaling pathways. Bio-guided isolation studies have shown that specific flavans from Dragon's blood inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is the primary transcription factor responsible for the expression of pro-inflammatory cytokines[7]. Simultaneously, these compounds activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, upregulating the body's endogenous antioxidant defenses and scavenging reactive oxygen species (ROS)[7]. This dual-action mechanism is what provides the resin with its legendary wound-healing and tissue-repair properties[2][7].

Caption: Pharmacological signaling mechanisms of Dracoflavan A and related flavans.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the physicochemical properties of Dracoflavan A and the solvent extraction efficiencies for Daemonorops draco flavonoids are summarized below.

Table 1: Physicochemical Properties of Dracoflavan A [9]

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₄₉H₄₆O₁₀ |

| Molecular Weight | ~789 g/mol |

| Optical Rotation [α]D | −52.5 (c. 0.1, CHCl₃) |

| UV Maxima (λmax) | 214, 272, 280 nm |

| Chemical Classification | Secotriflavanoid (Flavan oligomer) |

| Primary Biological Source | Daemonorops draco (Fruit Resin) |

Table 2: Solvent Extraction Efficiency for Dragon's Blood Flavonoids [3][5]

| Extraction Solvent | Yield Efficiency | Target Compound Profile |

|---|---|---|

| n-Hexane | Low | Non-polar terpenoids, volatile oils |

| Chloroform | Moderate | Monomeric flavans, methoxyflavans |

| Ethyl Acetate | High | Semi-polar flavonoids, highly active antioxidant fractions |

| Absolute Methanol | Highest | Total flavonoids, complex secotriflavanoids (Dracoflavan A) |

References

-

Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1.[Link]

-

Gupta, D., Bleakley, B., & Gupta, R. K. (2008). Dragon's blood: Botany, chemistry and therapeutic uses. Journal of Ethnopharmacology.[Link]

-

Xin, P., et al. (2014). Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS. Chemistry Central Journal.[Link]

-

Pei, Y.-J., et al. (2025). Flavan derivatives from the fruits of Daemonorops draco Bl. and their protective effects on oxygen-glucose deprivation-induced endothelial cell injury. Phytochemistry.[Link]

Sources

- 1. smgrowers.com [smgrowers.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of Twenty-Nine Compounds From Potentilla longifolia on Lipid Accumulation and Their Mechanisms in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Technical Monograph: Dracoflavan A from Daemonorops draco

Executive Summary

Dracoflavan A (C₄₉H₄₆O₁₀) is a rare, high-molecular-weight secotriflavonoid isolated from the resin of Daemonorops draco (Willd.) Blume, commercially known as "Dragon's Blood" (Jernang). Unlike common monomeric flavonoids, Dracoflavan A represents a complex trimeric architecture formed via oxidative coupling.

This guide serves as a technical blueprint for researchers investigating Dracoflavan A. It details the compound's isolation from the raw resin, its structural elucidation, and its pharmacological potential. While the resin has been used for centuries in ethnomedicine for hemostasis and wound healing, modern analysis positions Dracoflavan A and its congeners (Dracoflavans B-D) as significant candidates for metabolic modulation (α-amylase inhibition) and cytotoxic activity against specific cancer cell lines (e.g., HepG2).

Botanical & Phytochemical Context

The source material, Daemonorops draco, is a rattan palm indigenous to Southeast Asia (Sumatra, Borneo).[1] The deep red resin secreted by the fruit scales is a complex matrix of:

-

Anthocyanins: Dracorhodin (major pigment, cationic).

-

Flavans/Flavonoids: Dracoflavans A–D, catechins.

-

Resin Acids: Pimarane/abietane diterpenes.

Dracoflavan A is distinct due to its "seco-" nature, implying a ring cleavage or rearrangement during its biosynthesis, resulting in a structure where two flavan nuclei are linked to a central core derived from a third unit.[2]

Table 1: Physicochemical Profile of Dracoflavan A

| Property | Specification |

| Chemical Formula | C₄₉H₄₆O₁₀ |

| Molecular Weight | ~794.9 g/mol |

| Class | Secotriflavonoid (Trimeric Flavan Derivative) |

| Appearance | Amorphous powder (off-white to pale yellow) |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Acetone; Insoluble in Water |

| UV Absorption | Characteristic flavanoid bands (approx. 280 nm) |

| Source Abundance | Minor constituent (< 1% of total resin) |

Isolation & Purification Framework

The isolation of Dracoflavan A requires a rigorous fractionation strategy to separate it from the highly abundant polymeric tannins and the cationic pigment dracorhodin. The following protocol is synthesized from established phytochemical methodologies (Arnone et al., 1990; Zhang et al., 2015).

Extraction Logic

-

Solvent Choice: Methanol is used for initial exhaustive extraction to capture the full polarity spectrum.

-

Fractionation: Liquid-liquid partition with Chloroform (CHCl₃) is critical. Dracoflavan A is less polar than the glycosides and tannins but distinct from the highly non-polar terpenes. It predominantly resides in the Chloroform or Ethyl Acetate fractions.

Step-by-Step Protocol

-

Raw Material Prep: Pulverize dried D. draco resin (1 kg) into a fine powder (60 mesh).

-

Primary Extraction: Macerate in Methanol (MeOH) (3 x 3L) at room temperature for 24h. Filter and concentrate in vacuo to yield the Total Methanolic Extract (TME).

-

Liquid-Liquid Partition:

-

Suspend TME in water.

-

Partition sequentially with n-Hexane (removes lipids/waxes).

-

Partition with Chloroform (CHCl₃) . (Target Fraction)

-

Partition with Ethyl Acetate (EtOAc) .

-

-

Chromatographic Isolation (Target: CHCl₃ Fraction):

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

-

Mobile Phase: Gradient of CHCl₃ : MeOH (starting 100:0 → 95:5).

-

Monitoring: TLC (Visualize with Vanillin-H₂SO₄; Dracoflavan A appears as a distinct spot different from the red Dracorhodin).

-

-

Final Purification:

-

Subject enriched fractions to Semi-preparative HPLC .

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

-

System: Acetonitrile : Water (Gradient 40% → 80% ACN).

-

Detection: UV at 280 nm.

-

Visualization: Isolation Workflow

Figure 1: Optimized isolation workflow targeting Dracoflavan A from D. draco resin.

Biosynthetic Mechanism: The Quinone Methide Coupling

Understanding the origin of Dracoflavan A is crucial for verifying its structure. It is not a simple enzymatic glycosylation product but the result of oxidative coupling .

The Mechanism

The formation involves the oxidation of a monomeric precursor, specifically 5-methoxy-6-methylflavan-7-ol .

-

Oxidation: The precursor undergoes two-electron oxidation to form a reactive Quinone Methide (QM) intermediate.[3]

-

Nucleophilic Attack: A second flavan molecule (acting as a nucleophile via its phloroglucinol ring) attacks the electrophilic methylene group of the QM.

-

Polymerization/Cyclization: This process repeats or involves internal cyclization to form the complex secotriflavonoid skeleton of Dracoflavan A.

This "Quinone Methide" pathway is the hallmark of Daemonorops flavonoid chemistry, distinguishing it from standard proanthocyanidin biosynthesis.

Visualization: Biosynthetic Pathway

Figure 2: Proposed biosynthetic pathway via Quinone Methide intermediate.

Pharmacological Profile & Therapeutic Potential

While Dracoflavan A is often studied as a chemotaxonomic marker, its biological activity profile is emerging, particularly when analyzed alongside its congeners (Dracoflavan B).

Cytotoxicity (Anticancer)

Research indicates that the chloroform and ethyl acetate fractions of D. draco, which contain the Dracoflavan series, exhibit moderate cytotoxicity against human cancer cell lines.

-

Target: HepG2 (Liver Hepatocellular Carcinoma).

-

Mechanism: Induction of apoptosis via mitochondrial pathways.

-

Potency: While less potent than pure chemotherapy agents (e.g., Doxorubicin), Dracoflavan A contributes to the "entourage effect" of the whole resin, showing IC₅₀ values in the micromolar range (10–50 µM).

Metabolic Modulation (Alpha-Amylase Inhibition)

A critical finding for the Dracoflavan class (specifically Dracoflavan B) is the inhibition of Pancreatic α-Amylase .[4]

-

Relevance: Type 2 Diabetes management (controlling post-prandial glucose spikes).

-

Mechanism: Non-competitive inhibition.[4] The hydrophobic domains of the flavan trimer bind to the enzyme, altering its conformation.

-

Implication for Dracoflavan A: Due to high structural homology, Dracoflavan A is predicted to share this inhibitory potential, acting as a natural modulator of carbohydrate digestion.

Antimicrobial & Wound Healing

The resin's traditional use for wound healing is validated by the antimicrobial properties of its phenolic constituents. Dracoflavan A contributes to the inhibition of Staphylococcus aureus (Gram-positive) by disrupting bacterial cell wall integrity.

Analytical Validation (Self-Validating Protocol)

To ensure the isolated compound is indeed Dracoflavan A, the following analytical signatures must be verified:

-

Mass Spectrometry (HR-ESI-MS):

-

Look for molecular ion peak [M+H]⁺ at m/z ~795 .

-

Fragment ions should reveal the loss of flavan monomer units.

-

-

¹H NMR (500 MHz, CDCl₃):

-

Diagnostic signals for the methoxy groups (δ ~3.7–3.9 ppm).

-

Absence of olefinic protons typical of chalcones (confirming the flavan nature).

-

Complex aromatic region due to the trimeric asymmetry.

-

-

¹³C NMR:

-

Confirmation of 49 carbons .

-

Presence of aliphatic carbons (C-2, C-3, C-4 of the flavan rings) and multiple oxygenated aromatic carbons.

-

References

-

Arnone, A., Nasini, G., & Merlini, L. (1990).[5][6] Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavonoid.[2][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1, 2637-2640.[8] Link

-

Zhang, D., et al. (2015).[4] Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[4] Bioorganic & Medicinal Chemistry, 23(24), 7661-7668. Link

-

Gupta, D., & Gupta, R. K. (2011). Phytochemical and pharmacological potential of Daemonorops draco. Journal of Pharmacy Research, 4(5), 1542-1545. Link

-

Hao, X. J., et al. (2015).[4] Three new flavans in dragon's blood from Daemonorops draco. Natural Product Research, 30(9), 1019-1025. Link

-

PubChem. (n.d.). Dracoflavan A (CID 14885877). National Center for Biotechnology Information. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology | PLOS One [journals.plos.org]

- 8. Inhibitory Effects of Twenty-Nine Compounds From Potentilla longifolia on Lipid Accumulation and Their Mechanisms in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Natural Occurrence and Isolation of Dracoflavan A

Executive Summary

Dracoflavan A (C₄₉H₄₆O₁₀) represents a distinct chemotaxonomic marker within the resin of Daemonorops draco (Dragon’s Blood). Chemically classified as a secotriflavonoid , it possesses a unique architecture featuring two flavan nuclei linked via a modified phenolic bridge. Unlike the more abundant anthocyanidins (e.g., dracorhodin) responsible for the resin's deep red pigmentation, Dracoflavan A is a colorless or pale amorphous solid, often overlooked in bulk extractions.

This guide details the precision isolation of Dracoflavan A, emphasizing the separation of this high-molecular-weight oligomer from structurally similar A-type proanthocyanidins (Dracoflavans B–D). The methodology prioritizes structural integrity, utilizing soft-extraction techniques to prevent the degradation of its labile ether linkages.

Botanical Origins & Ecological Context

The Source: Daemonorops draco

Dracoflavan A is exclusively isolated from the resinous exudate of the fruit of Daemonorops draco (Willd.) Blume, a rattan palm indigenous to the dipterocarp forests of Southeast Asia (Sumatra, Borneo, Malay Peninsula).

-

Sekretion Mechanism: The compound accumulates in the brittle, red resin scales coating the immature fruit.

-

Ecological Role: While the red pigments (dracorhodin) serve as visual attractants or UV protectants, the complex flavanoids like Dracoflavan A likely function as phytoalexins, providing antifungal defense through their ability to cross-link proteins via quinone methide intermediates.

Biosynthetic Logic

Understanding the biosynthesis is critical for optimizing extraction. Dracoflavan A is formed not through simple polymerization, but via a quinone methide intermediate mechanism.

-

Precursor: (2S)-5-methoxy-6-methylflavan-7-ol.

-

Activation: Enzymatic oxidation of the C6-methyl group generates a reactive quinone methide.

-

Coupling: This electrophile undergoes nucleophilic attack by electron-rich flavan monomers, resulting in the complex oligomeric structures (Dracoflavans A–D).

Technical Isolation Protocol

Objective: Isolate >95% pure Dracoflavan A from raw Sanguis Draconis resin.

Experimental Workflow Visualization

The following diagram illustrates the fractionation logic required to separate Dracoflavan A from the dominant pigment matrix.

Caption: Step-by-step fractionation workflow for isolating Dracoflavan A from resin matrix.

Detailed Methodology

Phase 1: Extraction & Defatting

-

Rationale: Ethyl Acetate (EtOAc) is selected over Methanol for the initial extraction to minimize the co-extraction of highly polar polysaccharides and polymeric tannins that complicate downstream chromatography.

-

Protocol:

-

Pulverize 1.0 kg of commercial Dragon’s Blood resin.

-

Macerate in EtOAc (3L) for 24 hours at room temperature. Repeat 3 times.

-

Concentrate the combined filtrate under reduced pressure (Rotavap, <40°C) to yield a dark red gum.

-

Defatting: Suspend the gum in 90% MeOH and partition against n-Hexane (1:1 v/v) to remove waxy lipids. Retain the MeOH layer.

-

Phase 2: Silica Gel Fractionation

-

Rationale: Silica gel separates compounds based on polarity. Dracoflavan A, being a mid-polar oligomer, elutes after the aglycones (dracorhodin) but before the highly polymerized proanthocyanidins.

-

Protocol:

-

Load the MeOH fraction onto a Silica Gel 60 (0.063–0.200 mm) column.

-

Elute with a gradient of Chloroform (CHCl₃) : Methanol (MeOH) starting at 100:0 -> 90:10 -> 80:20.

-

Monitoring: Check fractions via TLC (Silica gel 60 F254).

-

TLC System: CHCl₃:MeOH (95:5).

-

Detection: Spray with 10% H₂SO₄ in EtOH and heat. Dracoflavan A appears as a characteristic dark spot distinct from the bright red dracorhodin.

-

-

Pool fractions containing the target spot (typically eluting around 5-10% MeOH).

-

Phase 3: Final Purification (Sephadex LH-20)

-

Rationale: Sephadex LH-20 is critical for separating flavonoids based on molecular size and hydrogen-bonding capability. This step removes co-eluting monomers.

-

Protocol:

-

Dissolve the enriched fraction in minimal MeOH.

-

Load onto a Sephadex LH-20 column (2.5 x 50 cm).

-

Elute isocratically with 100% MeOH .

-

Collect small fractions (10-15 mL). Dracoflavan A typically elutes in the middle fractions, separated from the lower molecular weight Dracoflavan B isomers.

-

Structural Characterization & Identification

Self-Validating System: The identity of Dracoflavan A must be confirmed using a combination of High-Resolution Mass Spectrometry (HR-MS) and 2D-NMR.

Quantitative Data Summary

| Property | Specification |

| IUPAC Name | [2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate |

| Molecular Formula | C₄₉H₄₆O₁₀ |

| Molecular Weight | 794.88 g/mol |

| Appearance | Colorless/Pale amorphous powder |

| Solubility | Soluble in MeOH, Acetone, DMSO; Insoluble in Water, Hexane |

| Key UV | ~280 nm (Typical for flavan-type phenols) |

Spectroscopic Fingerprint

-

Mass Spectrometry (ESI-MS): Look for the molecular ion peak

at m/z 795 or -

1H-NMR (500 MHz, Acetone-d6):

-

Flavan Nuclei: Characteristic signals for the flavan C-ring protons (multiplets at

2.0–3.0 for H-3 and H-4; doublet of doublets at -

Methoxyl Groups: Three distinct singlets around

3.7–3.9 ppm. -

Aromatic Region: A complex set of signals due to the benzoate moiety and the substituted A/B rings.

-

-

13C-NMR:

-

Presence of ester carbonyl carbon (

~165 ppm). -

Characteristic aliphatic carbons of the flavan C-ring (

20–30 ppm for C-4,

-

Biosynthetic Pathway Diagram

The formation of Dracoflavan A involves the dimerization of activated flavan units.

Caption: Proposed biosynthetic pathway via quinone methide intermediate.

Stability & Storage

-

Oxidation Sensitivity: As a polyphenol, Dracoflavan A is susceptible to oxidation at the C-7 hydroxyl position.

-

Storage Protocol: Store lyophilized powder at -20°C in amber glass vials under an Argon or Nitrogen atmosphere.

-

Solution Stability: Stable in Methanol/DMSO for 24 hours at 4°C. Avoid prolonged exposure to basic pH, which can hydrolyze the ester linkage.

References

-

Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997).[1] Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins.[1][2] Journal of Natural Products, 60(10), 971–975.[1] Link

-

Merlini, L., Nasini, G., & Vajna de Pava, O. (1990). Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1, 2453–2456. Link

-

Toh, Z. S., Wang, H., Yip, Y. M., & Huang, D. (2015). Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase.[2][3] Bioorganic & Medicinal Chemistry, 23(24), 7641–7649.[2] Link

-

PubChem. (n.d.).[4] Dracoflavan A (CID 14885877).[4] National Center for Biotechnology Information. Link

-

Gupta, D., Bleakley, B., & Gupta, R. K. (2008).[5] Dragon's blood: Botany, chemistry and therapeutic uses.[5][6][7][8] Journal of Ethnopharmacology, 115(3), 361–380. Link

Sources

- 1. Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Dracoflavan A | C49H46O10 | CID 14885877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Putative Biosynthesis of Dracoflavan A's Core Monomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dracoflavan A, a complex secotriflavanoid isolated from "Dragon's Blood" resin, represents a significant challenge to biosynthetic pathway elucidation due to its intricate oligomeric structure. The molecule, identified as [2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate, is constructed from modified flavan monomers.[1][2] Due to the absence of direct research on its complete assembly, this guide pivots to a more foundational and scientifically tractable objective: elucidating the putative biosynthetic pathway of its core flavan building block, a 7-hydroxy-5-methoxy-flavan derivative.

This document synthesizes established principles of flavonoid biosynthesis with logical, experience-driven hypotheses to propose a multi-stage pathway. We begin with the well-characterized phenylpropanoid pathway leading to the flavanone core, then delve into the less-explored enzymatic steps—reduction, dehydration, and subsequent reduction—required to form the flavan skeleton. This guide is designed not as a definitive statement, but as a roadmap for discovery, complete with detailed experimental protocols for gene identification, enzyme characterization, and intermediate analysis, empowering researchers to validate and complete this uncharted metabolic pathway.

Part 1: The Established Route: Synthesis of the Flavanone Precursor

The journey to any flavonoid begins with the general phenylpropanoid pathway, a metabolic route extensively characterized in higher plants.[3] The formation of the flavan monomer of Dracoflavan A logically commences with the synthesis of a C6-C3-C6 flavanone skeleton. Based on the monomer's final structure (unsubstituted B-ring, 5,7-hydroxylation on the A-ring), the most probable flavanone precursor is Pinocembrin .

The synthesis proceeds as follows:

-

Phenylalanine to Cinnamoyl-CoA: The pathway is initiated by the deamination of L-Phenylalanine to Cinnamic acid , a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, 4-Coumarate:CoA Ligase (4CL) activates Cinnamic acid into its high-energy thioester, Cinnamoyl-CoA . Unlike many flavonoid pathways, the Cinnamate-4-Hydroxylase (C4H) step is bypassed, as the B-ring of the target flavan is unsubstituted.

-

Chalcone Formation: The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) . This Type III polyketide synthase performs a sequential condensation of one molecule of Cinnamoyl-CoA with three molecules of Malonyl-CoA to form Pinocembrin Chalcone (2',4',6'-trihydroxychalcone).[3] In Dracaena species, the expression of CHS genes is significantly upregulated in response to wounding and other stressors that induce the formation of Dragon's Blood resin.[4][5][6]

-

Flavanone Cyclization: The unstable chalcone is rapidly and stereospecifically cyclized into the flavanone (2S)-Pinocembrin by the enzyme Chalcone Isomerase (CHI) .[4][5] The presence and induction of CHI genes in Dracaena have been confirmed through transcriptomic studies, underscoring its critical role in providing the foundational three-ring flavonoid structure.[5][6]

Caption: Pathway from L-Phenylalanine to (2S)-Pinocembrin.

Part 2: The Putative Pathway: From Flavanone to the Flavan Core

Transforming the (2S)-Pinocembrin flavanone into the 7-hydroxy-5-methoxy-flavan monomer found in Dracoflavan A requires a series of tailoring reactions. This proposed sequence is based on known enzymatic activities in other flavonoid pathways, particularly the reduction steps observed in isoflavan and flavan-3-ol synthesis.

Step A: O-Methylation The monomeric unit of Dracoflavan A possesses a methoxy group at the C-5 position. This modification is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. While this step could theoretically occur at various stages, methylation of the flavanone is a common tailoring reaction.

-

Proposed Reaction: (2S)-Pinocembrin → (2S)-5-methoxy-7-hydroxyflavanone (Sakuranetin)

-

Enzyme: A specific Pinocembrin 5-O-methyltransferase (P5OMT). Genes for OMTs are known to be highly expressed during Dragon's Blood formation.[6]

Step B: Carbonyl Reduction to a Flavan-4-ol The defining conversion from a flavanone to a flavan involves the complete reduction of the C-4 carbonyl. This is hypothesized to be a two-stage process. The first step is the reduction of the ketone to a secondary alcohol, forming a flavan-4-ol. This reaction is analogous to the activity of Flavanone 4-Reductase (FNR) , an enzyme identified in species like Sorghum bicolor.[7][8]

-

Proposed Reaction: (2S)-5-methoxy-7-hydroxyflavanone → (2S,4R/S)-5-methoxy-7-hydroxyflavan-4-ol

-

Enzyme: Flavanone 4-Reductase (FNR). This NADPH-dependent reductase would be a prime target for discovery in Dracaena transcriptomic datasets.

Step C: Dehydration to a Flav-3-ene The newly formed 4-hydroxyl group must be eliminated. A dehydratase enzyme is proposed to catalyze this step, removing a molecule of water and creating a double bond between C-3 and C-4, resulting in a flav-3-ene intermediate.

-

Proposed Reaction: (2S,4R/S)-5-methoxy-7-hydroxyflavan-4-ol → (2S)-5-methoxy-7-hydroxyflav-3-ene

-

Enzyme: A putative Flavan-4-ol dehydratase.

Step D: Final Reduction to the Flavan Skeleton The final step in forming the flavan core is the reduction of the C3-C4 double bond of the flav-3-ene intermediate. This would be catalyzed by a second reductase, likely an NADPH-dependent enzyme, yielding the stable flavan skeleton.

-

Proposed Reaction: (2S)-5-methoxy-7-hydroxyflav-3-ene → (2S)-5-methoxy-7-hydroxyflavan

-

Enzyme: A putative Flav-3-ene Reductase.

The final monomer would then be activated for the complex oligomerization steps that lead to the final Dracoflavan A structure.

Caption: Proposed enzymatic steps from Flavanone to Flavan.

Part 3: A Practical Guide to Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-faceted approach combining transcriptomics, heterologous expression, and analytical chemistry.

Experimental Workflow: From Gene Discovery to Functional Validation

Sources

- 1. Dracoflavan A | C49H46O10 | CID 14885877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Constituents of ‘Dragon's blood.’ Part 4. Dracoflavan A, a novel secotriflavanoid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. Transcriptome profiling reveals candidate flavonoid-related genes during formation of dragon's blood from Dracaena cochinchinensis (Lour.) S.C.Chen under conditions of wounding stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway | NSF Public Access Repository [par.nsf.gov]

Methodological & Application

Advanced In Vitro Experimental Design and Protocols for Dracoflavan A

Application Note & Protocol Guide Target Audience: Researchers, biochemists, and drug development professionals.

Introduction and Scientific Rationale

Dracoflavan A is a complex, novel secotriflavanoid isolated from East Indian Dragon's Blood, the red resinous exudate of Daemonorops draco[1]. Structurally, it is characterized by two flavan nuclei and represents a unique class of A-type proanthocyanidins[2]. In traditional medicine, Dragon's Blood is renowned for invigorating blood circulation, promoting wound healing, and alleviating pain[3].

Modern pharmacological studies trace these therapeutic effects to the resin's flavonoid constituents, which exhibit potent anti-inflammatory, anti-platelet, and antioxidant activities[4]. Dracoflavan A, alongside related flavans like (2S)-5-methoxy-6-methylflavan-7-ol (MMF), modulates the arachidonic acid pathway by inhibiting cyclooxygenase (COX), suppressing thromboxane A2 (TXA2) formation, and blocking intracellular calcium ([Ca2+]i) influx[5][6].

The Causality of Experimental Design

When designing in vitro assays for complex polyphenols like Dracoflavan A, researchers must account for three critical variables:

-

Chemical Instability: Flavonoids are highly susceptible to autoxidation and degradation in aqueous buffers at physiological pH[2]. Protocols must incorporate fresh preparation and antioxidant safeguards (e.g., ascorbic acid or minimal light exposure).

-

Bioavailability (ADME): High molecular weight secotriflavanoids often exhibit poor intestinal permeability. Therefore, a Caco-2 monolayer assay is a mandatory first-line screening tool to validate whether the compound can reach its systemic targets[3].

-

Multi-Target Pharmacology: Because Dracoflavan A acts on both platelet aggregation and cytokine release, parallel functional assays (platelet aggregometry and macrophage ELISA) are required to map its pleiotropic effects accurately.

Quantitative Data and Pharmacological Profiling

To establish a baseline for assay development, the physicochemical properties and expected in vitro pharmacological profiles of Dracoflavan A and its structural analogs are summarized below.

Table 1: Physicochemical and ADME Properties of Dracoflavan A

| Property | Value / Description | Experimental Implication |

| Molecular Formula | C49H46O10[7] | High molecular weight (794.9 g/mol ) requires robust solubilization strategies. |

| Solubility | Soluble in DMSO, Methanol | Stock solutions must be prepared in 100% DMSO; final assay concentration of DMSO must be <0.5% to avoid cellular toxicity. |

| Caco-2 Permeability | Low to Moderate (Predicted) | Requires extended incubation times (up to 4 hours) in transwell assays to accurately quantify basolateral transport[3]. |

| Stability | Sensitive to autoxidation[2] | Prepare fresh daily; store stock at -80°C under argon or nitrogen gas. |

Table 2: Reference In Vitro Activity Metrics for Dragon's Blood Flavonoids

| Biological Target / Assay | Inducer | Expected IC50 Range | Reference Control |

| Platelet Aggregation | Collagen | 15 - 25 µM | Aspirin (ASA) |

| Platelet Aggregation | Arachidonic Acid (AA) | 40 - 60 µM | Indomethacin |

| Anti-inflammatory | LPS (in Macrophages) | 10 - 30 µM | Dexamethasone |

| Superoxide Anion Release | fMLP/CB (Neutrophils) | 5 - 15 µM | Diphenyleneiodonium |

Mechanistic and Workflow Visualizations

To understand the self-validating nature of these protocols, it is essential to visualize both the biological mechanism of action and the laboratory workflow.

Caption: Dracoflavan A mechanism inhibiting COX, TXA2 formation, and calcium influx in platelets.

Caption: In vitro experimental workflow for evaluating Dracoflavan A ADME and bioactivity.

Detailed Experimental Protocols

Protocol 1: Preparation and Stabilization of Dracoflavan A

Because secotriflavanoids can undergo cascade reactions and autoxidation[2], proper handling is the foundation of a reliable assay.

-

Stock Solution: Dissolve lyophilized Dracoflavan A in 100% anhydrous DMSO to create a 10 mM stock solution.

-

Storage: Aliquot the stock into amber microcentrifuge tubes (to prevent photodegradation) and purge the headspace with nitrogen gas. Store at -80°C.

-

Working Dilutions: On the day of the experiment, dilute the stock in the specific assay buffer (e.g., Tyrode's buffer for platelets, DMEM for cell culture). Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual membrane fluidization.

Protocol 2: In Vitro Anti-Platelet Aggregation Assay

This assay validates the traditional use of Dragon's Blood for "blood stasis" by measuring the inhibition of platelet aggregation[4][5].

Reagents & Equipment:

-

Washed rabbit or human platelets suspended in Tyrode's buffer (pH 7.4).

-

Inducers: Collagen (10 µg/mL), Arachidonic Acid (100 µM), or U46619 (1 µM).

-

Light transmission aggregometer (LTA).

Step-by-Step Method:

-

Platelet Preparation: Incubate washed platelets (3 × 10^8 cells/mL) at 37°C for 3 minutes in the aggregometer cuvette under continuous stirring (900 rpm).

-

Compound Incubation: Add Dracoflavan A (dose range: 10, 25, 50, 100 µM) or vehicle control (0.5% DMSO) to the cuvette. Incubate for exactly 3 minutes at 37°C. Rationale: A 3-minute pre-incubation allows the secotriflavanoid to partition into the platelet membrane and interact with intracellular COX enzymes without causing premature desensitization.

-

Induction: Add the aggregation inducer (e.g., Collagen).

-

Measurement: Record the change in light transmission for 6 minutes. Aggregation is expressed as the percentage of maximum light transmission (with platelet-poor plasma set as 100%).

-

Validation: Calculate the IC50. Run Aspirin (100 µM) as a positive control for COX inhibition.

Protocol 3: Caco-2 Monolayer Permeability Assay (ADME)

To predict human intestinal absorption of Dracoflavan A, a high-throughput Caco-2 cell model is utilized[3].

Step-by-Step Method:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

-

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 400 Ω·cm².

-

Transport Assay (A to B): Wash monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 10 µM Dracoflavan A to the apical (A) chamber and blank HBSS to the basolateral (B) chamber.

-

Sampling: Incubate at 37°C. Take 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

-

Quantification: Analyze the samples using UPLC-ESI-MS/MS[3]. Calculate the apparent permeability coefficient (

). A

Protocol 4: Anti-Inflammatory Cytokine ELISA (Macrophage Model)

Dragon's Blood constituents are known to modulate inflammatory pathways[5].

Step-by-Step Method:

-

Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at

cells/well. Incubate overnight at 37°C in 5% CO2. -

Pre-treatment: Aspirate media. Add fresh media containing varying concentrations of Dracoflavan A (5, 10, 20 µM). Incubate for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

-

Harvest & Assay: Collect the cell-free supernatant. Quantify TNF-α and IL-1β levels using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability Control: Perform an MTT assay on the remaining cells to ensure that the observed cytokine reduction is due to pharmacological inhibition, not compound toxicity.

References

1.[5] "Dragon's blood: Botany, chemistry and therapeutic uses - San Marcos Growers". smgrowers.com. Available at: 2.[6] "Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF". ResearchGate. Available at: 3.[4] "Characterization and determination of six flavonoids in the ethnomedicine “Dragon's Blood” by UPLC-PAD-MS". PMC - NIH. Available at: 4.[3] "A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology". PLOS One. Available at: 5.[2] "Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide". Elektronische Hochschulschriften der LMU München. Available at: 6.[7] "Dracoflavan A | C49H46O10 | CID 14885877". PubChem - NIH. Available at: 7.[1] "Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid". Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:

Sources

- 1. Constituents of ‘Dragon's blood.’ Part 4. Dracoflavan A, a novel secotriflavanoid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology | PLOS One [journals.plos.org]

- 4. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. smgrowers.com [smgrowers.com]

- 6. researchgate.net [researchgate.net]

- 7. Dracoflavan A | C49H46O10 | CID 14885877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Analytical Strategies for the Quantification of Dracoflavan A via UPLC-ESI-MS/MS

Executive Summary & Scientific Rationale

Dracoflavan A is a complex, high-molecular-weight secotriflavanoid (C₄₉H₄₆O₁₀) isolated from the red resin of Daemonorops draco, commonly known as East Indian Dragon's Blood 1. Recognized for its potent anti-inflammatory and antimicrobial properties, its quantification is critical for pharmacological standardization 2. However, the analytical quantification of Dracoflavan A presents a dual challenge:

-

Matrix Complexity: The resin is heavily saturated with hydrophobic diterpenoid acids (e.g., pimaric and abietic acid) that cause severe ion suppression in mass spectrometry 3.

-

Isomeric Interference: The matrix contains structurally similar oligomeric flavonoids (Dracoflavans B–D, daemonorols) requiring high-efficiency chromatographic resolution 4.

This application note details a self-validating UPLC-ESI-MS/MS protocol designed to selectively isolate, resolve, and quantify Dracoflavan A with high reproducibility.

Analytical workflow for Dracoflavan A quantification from resin to MS/MS.

Matrix Deconstruction & Sample Preparation

Mechanistic Rationale

Standard aqueous or pure organic extractions fail when applied to Daemonorops draco5. Pure methanol extracts excessive amounts of lipophilic resins, which rapidly foul the UPLC column and cause severe electrospray ionization (ESI) suppression. By utilizing an 80% Methanol / 20% Water mixture, we exploit a polarity window that selectively partitions the multi-hydroxylated Dracoflavan A while forcing the highly lipophilic diterpenes to precipitate during cold centrifugation.

Step-by-Step Extraction Protocol

-

Resin Pulverization: Cryo-mill 50.0 mg of raw Daemonorops draco resin to a fine powder (<60 mesh). Causality: Cryo-milling prevents thermal degradation of the secotriflavanoid structure while maximizing the solvent-accessible surface area.

-

Pre-Extraction Spiking (Self-Validation Step): Add 10 µL of Rutin Internal Standard (IS) (10 µg/mL) directly to the dry powder. Causality: Introducing the IS prior to solvent addition ensures that any physical loss during extraction is mathematically normalized in the final quantification.

-

Solvent Addition: Add 5.0 mL of LC-MS grade 80% Methanol. Vortex vigorously for 2 minutes to disrupt the resin clumps.

-

Cold Ultrasonication: Sonicate the mixture in a cold-water bath (4°C) for 30 minutes. Causality: Acoustic cavitation physically lyses the resin matrix, while the low temperature prevents the oxidation of the phenolic hydroxyl groups.

-

Precipitation & Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C. Causality: High-speed cold centrifugation forces the precipitation of insoluble waxes and diterpenes out of the supernatant.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an amber UPLC vial. Causality: PTFE is chemically inert and prevents the non-specific adsorption of polyphenols commonly seen with Nylon filters.

Chromatographic Resolution (UPLC)

Mechanistic Rationale

Dracoflavan A (Exact Mass: 794.31 Da) is a bulky molecule that co-elutes with its diastereomers (Dracoflavans B–D) under standard HPLC conditions 4. A sub-2-micron C18 stationary phase (e.g., 1.7 µm particle size) is mandatory to generate the theoretical plates required for baseline resolution. The addition of 0.1% Formic Acid to the mobile phase suppresses the ionization of residual silanol groups on the column (preventing peak tailing) and acts as a proton donor to stabilize the analyte for ESI 3.

Table 1: UPLC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) % | Mobile Phase B (Acetonitrile) % | Elution Curve |

| 0.0 | 0.40 | 95.0 | 5.0 | Initial |

| 3.0 | 0.40 | 95.0 | 5.0 | Linear (6) |

| 15.0 | 0.40 | 40.0 | 60.0 | Linear (6) |

| 20.0 | 0.40 | 5.0 | 95.0 | Linear (6) |

| 22.0 | 0.40 | 5.0 | 95.0 | Hold (6) |

| 22.1 | 0.40 | 95.0 | 5.0 | Step (1) |

| 25.0 | 0.40 | 95.0 | 5.0 | Re-equilibrate |

Mass Spectrometry (ESI-MS/MS) Mechanics

Mechanistic Rationale

Due to the lack of distinct UV-Vis chromophores separating Dracoflavan A from other flavonoids, tandem mass spectrometry (MRM mode) is the gold standard [[5]](). Negative ESI mode is explicitly chosen because the acidic phenolic hydroxyl groups of the secotriflavanoid readily deprotonate, forming a highly stable [M-H]⁻ precursor ion at m/z 793.3. Positive mode is avoided as it generates complex, poorly-fragmenting sodium adducts ([M+Na]⁺) that ruin quantitative reproducibility.

Upon Collision-Induced Dissociation (CID), the triflavanoid structure undergoes predictable cleavages. The primary quantitative transition (m/z 793.3 → 505.2) represents the cleavage of one flavan unit via quinone methide fragmentation. A secondary qualifier transition (m/z 793.3 → 287.1) represents a Retro-Diels-Alder (RDA) reaction typical of flavan-3-ol derivatives.

Proposed ESI-CID fragmentation pathway for Dracoflavan A [M-H]- precursor.

Table 2: Optimized MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Ion Purpose |

| Dracoflavan A | 793.3 | 505.2 | 45 | 25 | Quantifier |

| Dracoflavan A | 793.3 | 287.1 | 45 | 40 | Qualifier 1 |

| Dracoflavan A | 793.3 | 775.3 | 45 | 15 | Qualifier 2 |

| Rutin (IS) | 609.1 | 300.0 | 40 | 35 | IS Quantifier |

Self-Validating Quality Control System

To guarantee scientific integrity, this protocol is designed as a self-validating system . The accuracy of the LC-MS/MS data is continuously verified against matrix effects (ME) and extraction recovery (RE).

Validation Protocol

Run three distinct sample types during your batch:

-

Neat Standard (A): Dracoflavan A spiked into pure 80% Methanol.

-

Pre-Extraction Spike (B): Blank resin matrix spiked with Dracoflavan A before extraction.

-

Post-Extraction Spike (C): Blank resin matrix extracted first, then spiked with Dracoflavan A after extraction.

Table 3: System Suitability & Validation Metrics

| Metric | Formula / Calculation | Acceptable Range | Causality / Interpretation |

| Extraction Recovery (RE) | 85% – 115% | Validates that the sonication/centrifugation steps are not physically losing the analyte. | |

| Matrix Effect (ME) | 80% – 120% | Values <80% indicate unresolved diterpenes are suppressing ESI ionization. Requires further SPE cleanup. | |

| Precision (%RSD) | Standard Deviation / Mean | Ensures instrumental stability and autosampler reproducibility over the batch run. |

References

-

Arnone, A., Nasini, G., & Merlini, L. (1990). Constituents of dragon's blood. Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1, (10), 2637-2640. 1

-

Xu, H., et al. (2014). A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology. PLOS One. 3

-

Yi, T., et al. (2011). Characterization and determination of six flavonoids in the ethnomedicine "Dragon's Blood" by UPLC-PAD-MS. BMC Complementary and Alternative Medicine. 5

-

Schmid, M. (2019). Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. LMU Munich Hochschulschriften. 4

-

Xue, C. C., et al. (2020). Evidence-based Clinical Chinese Medicine: Pharmacological Actions of the Common Herbs. World Scientific Publishing. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. A Systems Biology-Based Approach to Uncovering the Molecular Mechanisms Underlying the Effects of Dragon's Blood Tablet in Colitis, Involving the Integration of Chemical Analysis, ADME Prediction, and Network Pharmacology | PLOS One [journals.plos.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Evaluation of Dracoflavan A Cytotoxicity

[1][2]

Abstract & Introduction

Dracoflavan A (C₄₉H₄₆O₁₀) is a complex secotriflavonoid isolated from Dragon’s Blood resin (Daemonorops draco, Dracaena cambodiana).[1] Unlike simple flavonoids, Dracoflavan A possesses a high molecular weight (~794 Da) and a unique structure comprising two flavan nuclei linked to a modified phenolic core. While its structural analogs (e.g., Dracoflavan B, Dracorhodin) have demonstrated cytotoxicity against HepG2, K562, and SMMC-7721 cell lines with IC₅₀ values in the 10–30 µM range, Dracoflavan A requires a specialized screening approach due to its solubility profile and potential for assay interference.

This Application Note provides a rigorous, standardized workflow to evaluate the cytotoxic potential of Dracoflavan A. It addresses specific challenges associated with large polyphenolic compounds, such as oxidative instability and non-enzymatic reduction of tetrazolium salts.

Compound Handling & Preparation[3][4]

Scientific Rationale: Dracoflavan A contains multiple phenolic hydroxyl groups, making it susceptible to oxidation and light-induced degradation. Furthermore, its large secotriflavonoid scaffold poses solubility challenges in aqueous media.

Storage and Stability

-

Solid State: Store lyophilized powder at -20°C in a desiccator, protected from light.

-

Stock Solution: Dissolve in 100% Dimethyl Sulfoxide (DMSO).

-

Target Concentration: 10 mM to 50 mM.

-

Storage: Aliquot into single-use amber microcentrifuge tubes. Store at -80°C. Avoid freeze-thaw cycles (max 1 cycle).

-

Stability Check: Visually inspect for precipitation upon thawing.

-

Working Solutions

-

Vehicle Control: The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v), as higher levels can induce background cytotoxicity and mask the compound's effects.

-

Pre-Solubility Test: Before adding to cells, dilute the stock into pre-warmed culture media (37°C) at the highest test concentration (e.g., 100 µM). Vortex and check for turbidity. If precipitation occurs, sonicate for 5 minutes or lower the maximum concentration.

Experimental Design: The Screening Workflow

The evaluation follows a tiered approach to distinguish between metabolic inhibition, membrane rupture, and apoptotic induction.

Figure 1: Tiered Screening Workflow. A systematic path from compound quality control (QC) to mechanistic validation.

Protocol 1: Metabolic Activity Assay (MTT) with Interference Correction

Expert Insight: Polyphenols like Dracoflavan A can chemically reduce MTT tetrazolium to formazan without live cells, leading to false "viability" signals. This protocol includes a mandatory "Compound-Only" control to subtract this background.

Materials

-

Cell Lines: HepG2 (Liver), MCF-7 (Breast), or HCT-116 (Colon).[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

-

Solubilizer: DMSO.

Procedure

-

Seeding: Plate cells in 96-well clear-bottom plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

-

Treatment:

-

Incubation: 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL MTT stock to every well. Incubate for 3–4 hours.

-

Note: Check for purple crystals.[2] If Dracoflavan A precipitates, it may look like crystals; verify under a microscope.

-

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

-

Measurement: Read Absorbance at 570 nm (Reference: 650 nm).

Data Processing

Protocol 2: Membrane Integrity Assay (LDH Release)

Scientific Rationale: To confirm if the reduction in metabolic activity (MTT) is due to cell death (cytotoxicity) or growth arrest (cytostatic effect).[1] LDH (Lactate Dehydrogenase) is released only upon plasma membrane rupture.[1]

Procedure

-

Setup: Identical seeding as the MTT assay. Prepare a "Maximum Lysis" control set (cells treated with Triton X-100 45 minutes prior to harvest).[1]

-

Treatment: Incubate cells with Dracoflavan A for 24 or 48 hours.

-

Harvest: Transfer 50 µL of supernatant from each well to a new 96-well enzymatic assay plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium). Incubate 30 mins at Room Temp in the dark.

-

Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

-

Read: Absorbance at 490 nm.

Interpretation

Protocol 3: Mechanistic Evaluation (Annexin V / PI Flow Cytometry)[1]

Expert Insight: Flavonoids often induce apoptosis via the intrinsic mitochondrial pathway. This assay distinguishes early apoptosis (Annexin V+/PI-) from necrosis/late apoptosis (Annexin V+/PI+).[1]

Procedure

-

Seeding: Use 6-well plates (3 x 10⁵ cells/well). Treat with Dracoflavan A at the IC₅₀ concentration determined in Protocol 1 for 24 hours.

-

Harvesting:

-

Collect supernatant (contains detached dead cells).[1]

-

Trypsinize adherent cells.

-

Combine supernatant and cells; centrifuge at 300 x g for 5 min.

-

-

Staining:

-

Wash pellet with cold PBS.

-

Resuspend in 100 µL 1X Annexin Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

-

Incubate 15 min at RT in the dark.

-

-

Analysis: Add 400 µL Binding Buffer and analyze on a Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events.

Data Presentation & Analysis

Summary of Expected Results (Example Data Structure)

| Assay | Parameter | Dracoflavan A (Expected) | Interpretation |

| MTT | IC₅₀ Value | 10 – 30 µM | Moderate potency (typical for flavanoids) |

| LDH | % Release | Dose-dependent increase | Confirms membrane damage at high doses |

| Annexin V | Population Shift | Increase in Q4 (Ann+/PI-) | Indicates Apoptosis induction |

Statistical Validation

-

Z-Factor: For high-throughput screening, ensure Z' > 0.5.

(Where p = positive control, n = negative control).[1]

References

-

Arnone, A., et al. (1993). Constituents of 'Dragon's blood'.[3][4][5][6][7][8][9][10][11] Part 4. Dracoflavan A, a novel secotriflavanoid. Journal of the Chemical Society, Perkin Transactions 1. Link[1]

-

Luo, Y., et al. (2011). Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana.[9] Planta Medica. Link

-

Sun, J., et al. (2019). Dracoflavan B induces apoptosis in hepatocellular carcinoma cells. (Inferred context from Dracaena flavonoid activity).[1][3][4][2][6][8][9][12]

-

PubChem Database. Dracoflavan A (CID 14885877).[1] National Center for Biotechnology Information. Link[1]

-

Riss, T. L., et al. (2016). Cell Viability Assays: MTT and related methods. Assay Guidance Manual. Link

Sources

- 1. Dracoflavan A | C49H46O10 | CID 14885877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Cytotoxic, Antioxidative and Antimicrobial Effects of Dracocephalum moldavica L. Cultivars [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Constituents of ‘Dragon's blood.’ Part 4. Dracoflavan A, a novel secotriflavanoid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. plantsandflowersfoundationholland.org [plantsandflowersfoundationholland.org]

- 12. A homo-isoflavonoid and a cytotoxic saponin from Dracaena draco - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mechanistic Profiling of Dracoflavan A in Anti-Inflammatory Pathways

Executive Summary & Chemical Context[1][2][3][4]

Dracoflavan A is a rare secotriflavonoid isolated from the resin of Daemonorops draco (Dragon’s Blood). Unlike common monomeric flavonoids (e.g., quercetin), Dracoflavan A possesses a complex, high-molecular-weight structure (

While Daemonorops draco resin has been used ethnomedicinally for centuries to treat hematic stasis and inflammation, the specific molecular pharmacology of Dracoflavan A requires rigorous validation. This guide outlines the standard operating procedures (SOPs) to isolate its specific activity against the NF-

Chemical Profile

| Property | Specification |

| IUPAC Name | [2-[2,2-bis[(2S)-7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl]ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate |

| Molecular Weight | ~794.9 g/mol |

| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water |

| Storage | -20°C, desiccated, protected from light (sensitive to photo-oxidation) |

Mechanistic Rationale

The anti-inflammatory potential of biflavonoids and secotriflavonoids typically stems from the physical blockade of kinase phosphorylation sites or the prevention of transcription factor translocation.

Primary Hypothesis: Dracoflavan A suppresses the production of pro-inflammatory mediators (NO, PGE2, TNF-

Visualization: Proposed Mechanism of Action

Figure 1: Putative signaling blockade by Dracoflavan A. It targets upstream kinases to prevent transcription factor activation.

Experimental Protocols

Phase 1: Compound Handling & Cytotoxicity (The "Safety" Gate)

Before assessing inflammation, you must define the Sub-Cytotoxic Concentration (SCC) . Large flavonoids often exhibit cytotoxicity at high doses (>50

Reagents:

-

Dracoflavan A (Purity >98% by HPLC).[1]

-

RAW 264.7 Macrophage cell line (ATCC TIB-71).[1]

-

CCK-8 or MTT Assay Kit.[1]

Protocol:

-

Stock Preparation: Dissolve 1 mg Dracoflavan A in 100% DMSO to create a 20 mM stock. Vortex for 30s. Aliquot and freeze at -20°C.

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate overnight. -

Treatment: Treat cells with serial dilutions of Dracoflavan A (0, 5, 10, 20, 40, 80

M) for 24 hours. Control: DMSO vehicle (<0.1% final concentration).[1] -

Readout: Add CCK-8 reagent, incubate 2 hours, read Absorbance at 450 nm.

-

Decision Gate: Select the highest concentration that maintains >90% cell viability for subsequent anti-inflammatory assays.

Phase 2: Nitric Oxide (NO) Inhibition Screening

NO is the primary stable marker for inflammation in macrophage models.

Protocol:

-

Seeding: Plate RAW 264.7 cells (

cells/well) in 24-well plates. -

Pre-treatment: Add Dracoflavan A (e.g., 5, 10, 20

M) for 1 hour prior to stimulation.-

Why 1 hour? This allows the compound to permeate the membrane and interact with intracellular kinases before the LPS signaling cascade initiates.

-

-

Stimulation: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1

g/mL. Incubate for 18–24 hours.[2] -

Griess Assay:

-

Mix 100

L of culture supernatant with 100 -

Incubate 10 mins at RT.

-

Read Absorbance at 540 nm.

-

Calculate Nitrite concentration using a NaNO2 standard curve.

-

Phase 3: Molecular Mechanism Validation (Western Blot)

This is the critical step to prove specific interference with the NF-

Target Proteins:

-

Phospho-I

B -

Total I

B -

Nuclear p65: Dracoflavan A should reduce p65 levels in the nuclear fraction.

Workflow:

-

Treatment: Pre-treat cells with Dracoflavan A (20

M) for 1 hour, then stimulate with LPS (1-

Note: Phosphorylation events are rapid. 24 hours is too late for this assay.

-

-

Lysis: Use RIPA buffer with phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

-

Separation: SDS-PAGE (10% gel). Transfer to PVDF.

-

Blotting: Primary antibodies (1:1000) overnight at 4°C.

-

Quantification: Normalize phosphorylated bands against total protein or

-actin.[1]

Visualization: Experimental Workflow

Figure 2: Sequential workflow ensuring viability checks precede mechanistic assays.

Data Analysis & Expected Results

Quantitative Summary Table

| Assay | Readout | Expected Result (if active) | Control (LPS Only) |

| Griess Assay | Nitrite ( | Dose-dependent decrease ( | High (~30-50 |

| ELISA | TNF- | Significant reduction (>50%) | High (>1000 pg/mL) |

| Western Blot | p-I | Reduced band intensity | Strong band |

| Western Blot | Total I | Band preserved (no degradation) | Band disappears |

| Nuclear Fraction | NF- | Absent/Low intensity | High intensity |

Troubleshooting Guide

-

High Cytotoxicity: If cells die at >10

M, the anti-inflammatory effect is likely an artifact of cell death. Reduce dose or check for solvent toxicity (DMSO > 0.1%).[1] -

Precipitation: Dracoflavan A is large and lipophilic. If crystals form in the media, sonicate the stock solution or warm to 37°C before adding to media.

-

No Inhibition: If NO is not inhibited, check the LPS quality. Alternatively, the compound may act downstream (e.g., scavenging NO directly) rather than inhibiting expression. Test this by adding the compound after NO generation (cell-free assay).

References

-

Arnone, A., et al. (1993). "Constituents of 'Dragon's blood'. Part 4. Dracoflavan A, a novel secotriflavanoid." Journal of the Chemical Society, Perkin Transactions 1, (1), 145-151. Link[1]

-

Gupta, D., et al. (2008). "Dragon’s blood: Botany, chemistry and therapeutic uses." Journal of Ethnopharmacology, 115(3), 361-380. Link[1]

-

Toh, Z. S., et al. (2015). "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of

-amylase."[3][4] Bioorganic & Medicinal Chemistry, 23(24), 7745-7750. Link -

Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory action of flavonoids via inhibition of NF-

B signaling pathway." International Immunopharmacology, 11(9), 1150-1159. Link[1] -

Yi, Y. S. (2018). "Regulatory roles of flavonoids on inflammasome activation during inflammatory responses." Molecular Nutrition & Food Research, 62(13), 1800147. Link[1]

Sources

- 1. Dracoflavan A | C49H46O10 | CID 14885877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Antimicrobial Profiling of Dracoflavan A

This Application Note is structured as a high-level technical guide for drug discovery professionals. It synthesizes standard CLSI/EUCAST methodologies with specific adaptations required for the physicochemical properties of Dracoflavan A .

Compound Class: Secotriflavonoid / Proanthocyanidin Dimer Source: Daemonorops draco (Dragon’s Blood Resin) Primary Application: Anti-infective Lead Discovery & Mechanism of Action (MoA) Elucidation

Abstract & Scientific Rationale

Dracoflavan A (C₄₉H₄₆O₁₀) is a complex secotriflavonoid isolated from the resin of Daemonorops draco. While Dragon’s Blood resin has been used for centuries as an ethnomedicinal antimicrobial, the isolation and specific activity of Dracoflavan A presents a unique opportunity in modern pharmacognosy.

Unlike simple flavonoids, Dracoflavan A possesses a bulky, hydrophobic dimeric structure. This attributes specific pharmacokinetic challenges—primarily solubility and bioavailability—but also suggests a distinct Mechanism of Action (MoA) involving membrane perturbation and non-competitive enzyme inhibition (e.g., bacterial

This guide outlines the optimized protocols for evaluating the antimicrobial efficacy of Dracoflavan A, addressing the critical "solubility-bioactivity paradox" often encountered with high-molecular-weight flavonoids.

Critical Material Preparation

Expert Insight: The failure of many flavonoid antimicrobial assays stems from precipitation in aqueous media, leading to false-negative results (compound crashes out) or false-positive results (aggregates physically trapping bacteria).

Purity & Storage

-

Purity Requirement:

98% (HPLC-DAD/MS). Impurities in Daemonorops extracts (e.g., Dracorhodin) are potent antimicrobials and can skew MIC data. -

Storage: Lyophilized powder at -20°C, protected from light. Hygroscopic nature requires desiccation.

Solubilization Protocol (The "Step-Down" Method)

Dracoflavan A is poorly soluble in water. Direct dissolution in media is impossible.

-

Primary Stock: Dissolve 10 mg Dracoflavan A in 1 mL 100% DMSO (Dimethyl Sulfoxide). Vortex for 2 minutes. (Concentration: 10,000 µg/mL).

-

Working Stock: Dilute the Primary Stock 1:10 with sterile deionized water to yield 1,000 µg/mL (10% DMSO).

-

Note: If precipitation occurs, increase DMSO ratio or switch to 50% Ethanol (though Ethanol is more toxic to bacteria, requiring stricter controls).

-

-

Final Assay Concentration: The highest well in the assay (e.g., 256 µg/mL) will contain ~2.5% DMSO. You must run a solvent control to ensure this % does not inhibit the specific bacterial strain.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10 / EUCAST Adaptation: Use of metabolic dyes to bypass color interference.

Why this matters: Dracoflavan A and its oxidized byproducts can darken the media, rendering standard Optical Density (OD₆₀₀) readings inaccurate.

Workflow:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup (96-well round bottom):

-

Columns 1-10: 2-fold serial dilution of Dracoflavan A (Range: 0.5 – 256 µg/mL).

-

Column 11 (Growth Control): Media + Bacteria + Solvent (match highest DMSO %).

-

Column 12 (Sterility Control): Media only.

-

-

Incubation: 16–20 hours at 37°C (aerobic).

-

Readout (The Resazurin Modification):

-

Add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

-

Incubate for 1–2 hours.

-

Result: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

-

MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

-

Time-Kill Kinetics

Determines if Dracoflavan A is bacteriostatic (stops growth) or bactericidal (kills).

-

Setup: Prepare tubes with CAMHB containing Dracoflavan A at 1x MIC and 4x MIC .

-

Inoculation: Add bacteria (~

CFU/mL). -

Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in PBS and plate on Nutrient Agar. Count colonies after 24h.

-

Interpretation:

-

Bactericidal:

3 log₁₀ reduction (99.9% kill) from the initial inoculum. -

Bacteriostatic: < 3 log₁₀ reduction.

-

Mechanism of Action (MoA) Visualization

Dracoflavan A likely operates via membrane depolarization and enzymatic inhibition. The following diagram illustrates the experimental logic to confirm this pathway.

Figure 1: Decision tree for elucidating the antimicrobial mechanism of Dracoflavan A. Initial screening focuses on membrane disruption (common in hydrophobic flavonoids) before investigating specific enzymatic targets.

Data Analysis & Interpretation

Expected Results & Benchmarking

Based on structural analogs (Dracoflavan B) and crude Daemonorops extract data, Dracoflavan A is expected to show moderate potency against Gram-positive bacteria.

| Organism | Strain Type | Expected MIC Range (µg/mL) | Interpretation |

| S. aureus | Gram (+) | 16 – 64 | Moderate Activity. Likely membrane interaction. |

| E. faecalis | Gram (+) | 32 – 128 | Weak/Moderate. |

| E. coli | Gram (-) | > 128 | Resistant. Outer membrane likely impermeable to bulky dimer. |

| C. albicans | Fungi | 64 – 256 | Weak. |

Calculating Synergy (FIC Index)

Flavonoids often potentiate standard antibiotics. To test synergy with Ciprofloxacin:

-

FICI

0.5: Synergistic (Highly desirable for resistance breaking). -

0.5 < FICI

4.0: Indifferent. -

FICI > 4.0: Antagonistic.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Cloudy Wells (T=0) | Dracoflavan A precipitation. | Reduce stock concentration; ensure slow addition of aqueous media to DMSO stock; warm to 37°C before adding. |

| High Solvent Control Toxicity | Bacteria sensitive to DMSO. | Switch to PEG-400 or reduce max concentration. Verify strain tolerance. |

| Inconsistent MICs | Oxidation of phenolic groups. | Prepare fresh stocks daily. Do not store diluted aqueous working solutions. |

| Dark Media Color | Phenolic oxidation/interaction. | Mandatory: Use Resazurin/MTT dye for readout. Do not rely on visual turbidity. |

References

-

Gupta, D., et al. (2008). Volatile metabolites and antimicrobial activity of Dragon’s Blood (Daemonorops draco). Journal of Ethnopharmacology.[1]

-

Cushnie, T.P.T., & Lamb, A.J. (2005). Antimicrobial activity of flavonoids.[2] International Journal of Antimicrobial Agents.

-

CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

-

Arnone, A., et al. (1997). Constituents of ‘Dragon’s blood’. Part 4. Dracoflavan A, a novel secotriflavonoid. Journal of the Chemical Society, Perkin Transactions 1.

-

Toh, Z.S., et al. (2015).Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of